(1R, 5S)-tert-Butyl Edoxaban is a synthetic compound that serves as an important intermediate in the production of Edoxaban, a direct oral anticoagulant used for the treatment and prevention of thromboembolic disorders. It is classified primarily as a selective inhibitor of coagulation factor Xa, which plays a crucial role in the blood coagulation cascade. Edoxaban is marketed under the trade name Lixiana® and is utilized to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment of deep vein thrombosis and pulmonary embolism.
The compound is derived from various methods of synthesis outlined in patents and scientific literature. It falls under the category of pharmaceutical intermediates, specifically designed to enhance the efficacy and safety profiles of anticoagulant therapies. The compound's chemical structure can be denoted by its systematic name: tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate, with a CAS number of 1210348-34-7.
The synthesis of (1R, 5S)-tert-Butyl Edoxaban involves several key steps:
The molecular formula for (1R, 5S)-tert-Butyl Edoxaban is , with a molecular weight of approximately 375.417 g/mol. The structure features a cyclohexyl group substituted with various functional groups, including an amino group and a dimethylaminocarbonyl moiety. The melting point is reported to be around 182.5 °C .
The primary reaction pathway for synthesizing (1R, 5S)-tert-Butyl Edoxaban involves:
(1R, 5S)-tert-Butyl Edoxaban functions by selectively inhibiting factor Xa in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, subsequently reducing fibrin formation and thrombus development. The mechanism can be summarized as follows:
(1R, 5S)-tert-Butyl Edoxaban is primarily used as an intermediate in pharmaceutical synthesis, particularly for developing anticoagulant medications like Edoxaban itself. Its role extends to research applications aimed at exploring new anticoagulant therapies or modifications that could enhance efficacy or reduce side effects in clinical settings.
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3